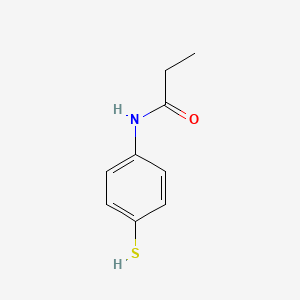

N-(4-mercaptophenyl)propionamide

Description

N-(4-Mercaptophenyl)propionamide is a propionamide derivative featuring a phenyl ring substituted with a sulfhydryl (-SH) group at the para position. Such characteristics may render it valuable in drug design, particularly in targeting enzymes or receptors sensitive to thiol interactions.

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

N-(4-sulfanylphenyl)propanamide |

InChI |

InChI=1S/C9H11NOS/c1-2-9(11)10-7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3,(H,10,11) |

InChI Key |

OVWVKAZOYVJMGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-mercaptophenyl)propionamide with structurally related propionamide derivatives, emphasizing substituent effects on biological activity, molecular properties, and applications.

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The nitro group in N-[4-(4-nitrophenoxy)phenyl]-propionamide enhances crystallinity and stability, as evidenced by structural studies . Electron-Donating Groups: The methoxy group in N-(4-methoxyphenyl)propionamide facilitates interactions with EGFR's Ser797 residue, critical for kinase inhibition . Thiol vs. Hydroxyl: Compared to N-(4-hydroxyphenyl)propionamide (a paracetamol impurity), the mercapto analog’s -SH group may improve metal-binding capacity, relevant in antioxidant or protease-inhibiting applications .

Therapeutic Potential: Fluorinated derivatives (e.g., compound 21 in ) exhibit potent anti-inflammatory activity (57.2% CPE inhibition), likely due to enhanced membrane permeability from fluorine’s lipophilicity . Thiadiazole-containing propionamides demonstrate selective cytotoxicity against hepatocarcinoma cells, suggesting that heterocyclic substituents modulate target specificity .

Synthetic Flexibility :

- Propionamides with sulfonyl or sulfonamide groups (e.g., ) are synthetically versatile, enabling conjugation with bioactive scaffolds for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.